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Introduction
C10-12 triglycerides, a class of medium-chain triglycerides (MCTs), are esters derived from a

glycerol backbone and three fatty acids with chain lengths of 10 (capric acid) and 12 (lauric

acid) carbons. These molecules are of significant interest in the pharmaceutical and nutritional

sciences due to their unique metabolic and physiological properties, which differ substantially

from the more common long-chain triglycerides (LCTs) found in most dietary fats. This technical

guide provides an in-depth exploration of the chemical structure, physicochemical properties,

synthesis, and analysis of C10-12 triglycerides, tailored for professionals in research and drug

development.

Chemical Structure
The fundamental structure of a triglyceride consists of a glycerol molecule esterified with three

fatty acids. In the case of C10-12 triglycerides, these fatty acids are primarily capric acid

(C10:0) and lauric acid (C12:0). The specific arrangement of these fatty acids on the glycerol

backbone can vary, leading to different isomers. A triglyceride can be a simple triglyceride,

containing three identical fatty acids (e.g., tricaprin or trilaurin), or a mixed triglyceride, with a

combination of different fatty acids.

The general chemical structure is as follows:
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Where R1, R2, and R3 are the hydrocarbon chains of the fatty acids. For C10-12 triglycerides,

these "R" groups are derived from capric acid (CH₃(CH₂)₈COOH) and lauric acid

(CH₃(CH₂)₁₀COOH).

Physicochemical Properties
The physical and chemical properties of C10-12 triglycerides are dictated by their shorter fatty

acid chain lengths compared to LCTs. This results in lower molecular weights, which in turn

influences properties like melting point, viscosity, and solubility.

Table 1: Physicochemical Properties of C10 and C12 Fatty Acids and Related Triglycerides

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Capric Acid
(C10:0)

Lauric Acid
(C12:0)

Tricaprin
(C10
Triglyceride
)

Trilaurin
(C12
Triglyceride
)

Caprylic/Ca
pric
Triglyceride
(Mixed)

Molecular

Formula
C₁₀H₂₀O₂ C₁₂H₂₄O₂ C₃₃H₆₂O₆ C₃₉H₇₄O₆ Variable

Molecular

Weight (

g/mol )

172.26 200.32 554.84 639.03 ~500-600

Melting Point

(°C)
31.6 44.2 31.5 46.5 <-5

Boiling Point

(°C)
268-270 298 >260 >260 >300

Density

(g/cm³)

0.893 (at

25°C)

0.883 (at

25°C)
~0.92 ~0.915 0.94-0.96

Solubility in

Water
Insoluble Insoluble Insoluble Insoluble

Practically

insoluble

Solubility in

Organic

Solvents

Soluble in

ethanol, ether

Soluble in

ethanol, ether

Soluble in

ethanol,

ether,

acetone,

benzene

Soluble in

ethanol,

ether, very

soluble in

acetone and

benzene

Soluble in

acetone,

ethanol, ether

Experimental Protocols
Synthesis of C10-12 Triglycerides via Esterification
This protocol describes a general method for the synthesis of tricaprin (a C10 triglyceride)

which can be adapted for trilaurin or mixed C10-12 triglycerides by using the corresponding

fatty acids. This method utilizes a solvent-free reaction with a catalyst under vacuum.[1]

Materials:
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Glycerol

Capric acid (or lauric acid, or a mixture)

Calcium oxide (CaO) as a catalyst

Ethanol (95%)

Activated charcoal

Round-bottom flask equipped with a condenser

Vacuum pump

Heating mantle

Ice bath

Filtration apparatus

Procedure:

To a round-bottom flask containing glycerol (1.95 mol), add capric acid (7.813 mol) and

calcium oxide (29.31 mmol).[1]

Heat the mixture to 175°C under a partial vacuum (approximately 10 Torr).[1]

Maintain the reaction at this temperature for 22 hours. The water produced during the

esterification will be removed by the vacuum.[1]

After 22 hours, cool the reaction mixture to room temperature.

Dissolve the residue in hot 95% ethanol.[1]

Add activated charcoal to the ethanol solution and filter the mixture over fiberglass to remove

the catalyst and other impurities.[1]

Cool the filtrate in an ice bath (0-5°C) for 2 hours to crystallize the triglyceride.[1]
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Filter the crystallized product and wash it with cold 95% ethanol.

Dry the product under vacuum to obtain the pure triglyceride.

Analysis of C10-12 Triglycerides by Gas
Chromatography (GC)
The analysis of the fatty acid composition of C10-12 triglycerides is typically performed by gas

chromatography after converting the triglycerides into their more volatile fatty acid methyl

esters (FAMEs) through a process called transesterification.[2]

a) Sample Preparation: Transesterification to FAMEs

Materials:

Triglyceride sample (e.g., synthesized C10-12 triglyceride)

Methanolic sodium methoxide (CH₃ONa in methanol)

Hexane

Saturated sodium chloride (NaCl) solution

Anhydrous sodium sulfate (Na₂SO₄)

Vials with screw caps

Procedure:

Weigh approximately 25 mg of the triglyceride sample into a screw-capped vial.

Add 1.5 mL of hexane to dissolve the sample.

Add 0.5 mL of methanolic sodium methoxide solution.

Cap the vial tightly and vortex for 2 minutes at room temperature.[3]

Allow the layers to separate. The upper hexane layer contains the FAMEs.
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Carefully transfer the upper hexane layer to a clean vial.

Wash the hexane layer with 1 mL of saturated NaCl solution.

Dry the hexane layer over a small amount of anhydrous sodium sulfate.

The sample is now ready for GC analysis.

b) Gas Chromatography Analysis

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

Column: A polar capillary column suitable for FAME analysis, such as a cyanopropylsilicone

phase column (e.g., HP-88, CP-Sil 88, or similar).

Carrier Gas: Helium or Hydrogen.

Injector Temperature: 250°C.

Detector Temperature: 280°C.

Oven Temperature Program:

Initial temperature: 140°C, hold for 5 minutes.

Ramp: Increase to 240°C at a rate of 4°C/minute.

Hold: Maintain at 240°C for 10 minutes.

Injection Volume: 1 µL.

Split Ratio: 50:1.

Procedure:

Inject the prepared FAME sample into the GC.
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Record the chromatogram.

Identify the FAME peaks by comparing their retention times with those of known FAME

standards (e.g., methyl caprate and methyl laurate).

Quantify the relative amounts of each fatty acid by integrating the peak areas.

Colorimetric Assay for Triglyceride Quantification
This method provides a quantitative determination of the total triglyceride content in a sample.

It is based on the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed

by a colorimetric reaction.[1][2]

Materials:

Triglyceride sample

Triglyceride standards

Assay buffer

Lipase solution

Enzyme mixture (containing glycerol kinase, glycerol phosphate oxidase, and peroxidase)

Colorimetric probe

96-well microplate

Microplate reader

Procedure:

Standard Curve Preparation: Prepare a series of triglyceride standards in the assay buffer

with concentrations ranging from 0 to 200 mg/dL.[2]

Sample Preparation: Dilute the triglyceride sample in the assay buffer to ensure the

concentration falls within the range of the standard curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.preprints.org/manuscript/202411.1183
https://m.youtube.com/watch?v=oIz0Mlkmcf8
https://m.youtube.com/watch?v=oIz0Mlkmcf8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup:

Add 10 µL of each standard and sample to a 96-well plate in duplicate.[1]

For each sample, prepare a background control well containing the sample but no lipase

to measure the free glycerol content.

Enzymatic Reaction:

Prepare a reaction mix containing the assay buffer, lipase, enzyme mixture, and

colorimetric probe according to the manufacturer's instructions.

Add the reaction mix to all wells.

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]

Measurement: Read the absorbance at a wavelength between 540-570 nm using a

microplate reader.[1]

Calculation: Subtract the absorbance of the blank (0 mg/dL standard) from all readings. If the

sample background is significant, subtract this value from the sample readings. Plot the

standard curve and determine the triglyceride concentration in the samples from the curve.

Visualizations
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Caption: General structure of a mixed C10-12 triglyceride.
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C10-12 Triglycerides (Dietary Intake)
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Caption: Metabolic pathway of C10-12 triglycerides.
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Caption: Experimental workflow for GC analysis of C10-12 triglycerides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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